
4-(Pyridin-4-yloxy)-benzenesulfonic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to “4-(Pyridin-4-yloxy)-benzenesulfonic acid” often involves condensation reactions, as demonstrated in the synthesis of novel compounds from pyridine-4-carboxaldehyde and sulfadiazine. These processes are characterized by the use of techniques such as FTIR, NMR, and UV-Visible spectroscopy, and are supported by computational methods like Density Functional Theory (DFT) (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied using X-ray crystallography, demonstrating various degrees of molecular planarity and conformation. These structures are further analyzed through computational methods to understand the electronic structure and stability of the compounds (Ozochukwu et al., 2021).
Chemical Reactions and Properties
Compounds in this category often participate in complex formation, exhibiting interesting fluorescence and anticancer activities. The reactivity can be attributed to the functional groups present, which interact with various metals and organic molecules to form complexes with distinct properties (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and molecular weight, are crucial for understanding the behavior of “4-(Pyridin-4-yloxy)-benzenesulfonic acid” in different environments. These properties are often predicted using computational tools like ADMET to assess the compound’s behavior in biological systems (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are explored through experimental and theoretical studies. Investigations into the reaction mechanisms, interaction with nucleophiles, and potential for forming complexes provide insights into the versatile chemical nature of these compounds (Goto et al., 1991).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Catalysis
In polymer science, derivatives of 4-(Pyridin-4-yloxy)-benzenesulfonic acid have been utilized as ligands in palladium-based catalytic systems for the polymerization of ethylene and copolymerization with acrylates, demonstrating the role of these compounds in producing high molecular weight polymers (Skupov et al., 2007). Additionally, related sulfonated Schiff base copper(II) complexes have shown efficiency and selectivity as catalysts in the oxidation of alcohols, offering insights into the potential of these compounds in homogeneous catalytic processes (Hazra et al., 2015).
Structural Chemistry
In structural chemistry, the synthesis and characterization of novel compounds derived from the reactions involving 4-(Pyridin-4-yloxy)-benzenesulfonic acid derivatives have been detailed. These studies provide foundational knowledge on the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Elangovan et al., 2021; Eitel et al., 2017).
Material Science
In material science, the derivatives of 4-(Pyridin-4-yloxy)-benzenesulfonic acid have been incorporated into the synthesis of metal complexes and MOFs (Metal-Organic Frameworks), highlighting their versatility in creating materials with potential applications in sensing, photovoltaics, and catalysis. For example, dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands exhibit moderate power conversion efficiency in dye-sensitized solar cells, indicating their potential in renewable energy technologies (Jayapal et al., 2018). Furthermore, novel poly(amide-ester)s containing pyridine pendent groups have shown high thermal stability and enhanced solubility, suggesting their application in the development of high-performance polymers (Mehdipour‐Ataei et al., 2009).
Safety And Hazards
This section would include information on the compound’s toxicity, flammability, and any other hazards associated with its use. It would also include appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
This would involve a discussion of areas where further research could be beneficial. This could include potential applications of the compound, unanswered questions about its properties, or new methods of synthesis.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
4-pyridin-4-yloxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-17(14,15)11-3-1-9(2-4-11)16-10-5-7-12-8-6-10/h1-8H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVIGUWDUVUVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375185 | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yloxy)-benzenesulfonic acid | |
CAS RN |
192329-80-9 | |
| Record name | 4-(4-Pyridinyloxy)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192329-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


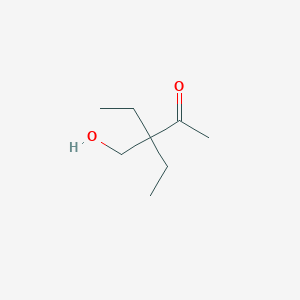
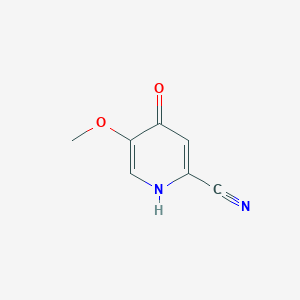
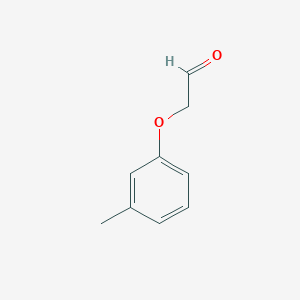
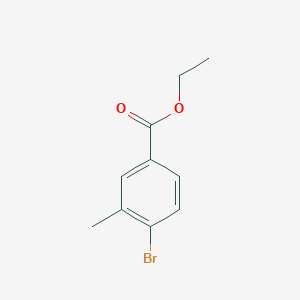

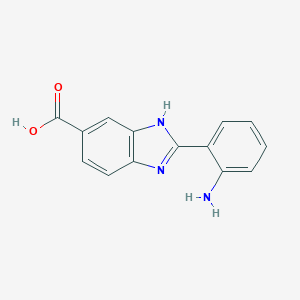
![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)

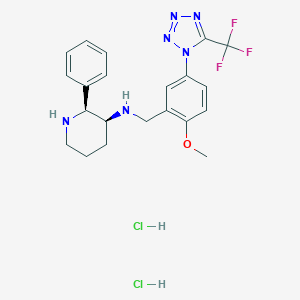

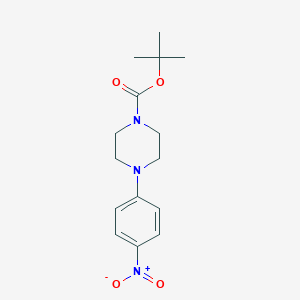

![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)